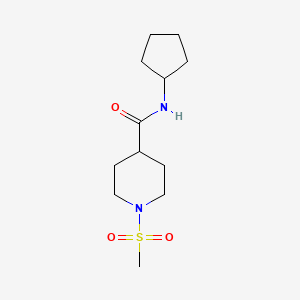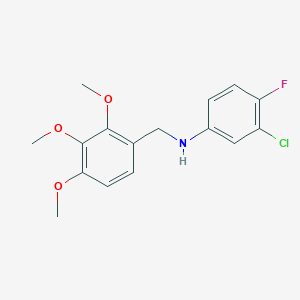
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity and behavior. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
作用機序
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting GABA aminotransferase, an enzyme that is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a range of physiological and behavioral effects, including reduced seizure activity, reduced anxiety, and potential anti-addictive effects.
Biochemical and Physiological Effects:
The increased GABAergic activity resulting from N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide administration can lead to a range of biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced excitability of neurons, and potential modulation of other neurotransmitter systems. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase the levels of the neurosteroid allopregnanolone, which has been implicated in the regulation of anxiety and stress responses.
実験室実験の利点と制限
One advantage of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase inhibition, which allows for precise manipulation of GABAergic neurotransmission. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential for off-target effects, particularly at high doses. Additionally, the use of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide in animal studies may not fully reflect the effects of the compound in humans, and further research is needed to determine its safety and efficacy in clinical settings.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide for the treatment of addiction, particularly in the context of opioid use disorders. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide on GABAergic neurotransmission and other neurotransmitter systems. Finally, there is a need for more clinical studies to determine the safety and efficacy of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide in humans, particularly in the context of neurological and psychiatric disorders.
合成法
The synthesis of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of piperidine with cyclopentanone, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the intermediate product with isobutyl chloroformate to yield N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide.
科学的研究の応用
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to reduce anxiety-like behavior in rodents and attenuate cocaine-seeking behavior in rats.
特性
IUPAC Name |
N-cyclopentyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-8-6-10(7-9-14)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFULZINXRAXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(methylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
